
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide: is a complex organic compound characterized by its long chain structure with multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:
Amidation Reactions: Involving the reaction of an amine with a carboxylic acid derivative under controlled conditions.
Protection and Deprotection Steps: To ensure the stability of reactive groups during the synthesis process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction: Involving the addition of hydrogen or removal of oxygen to form reduced products.
Substitution: Where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- N-(3,6,9,12,15-Pentaoxatetracosan-1-yl)octanamide
- N-(3,6,9,12,15-Pentaazatetracosan-1-yl)hexanamide
Comparison: N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide stands out due to its unique chain length and nitrogen content, which confer specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.
Properties
CAS No. |
53543-23-0 |
|---|---|
Molecular Formula |
C27H60N6O |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(nonylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C27H60N6O/c1-3-5-7-9-10-12-14-16-28-17-18-29-19-20-30-21-22-31-23-24-32-25-26-33-27(34)15-13-11-8-6-4-2/h28-32H,3-26H2,1-2H3,(H,33,34) |
InChI Key |
WFEOMLVTCNNQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNCCNCCNCCNCCNCCNC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




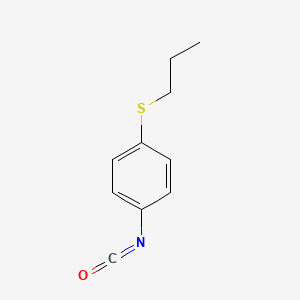
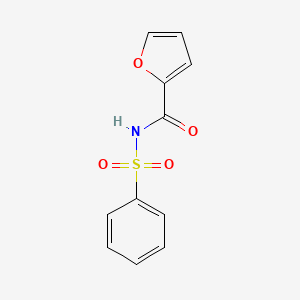
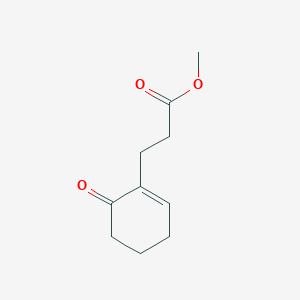
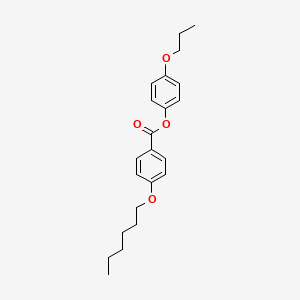

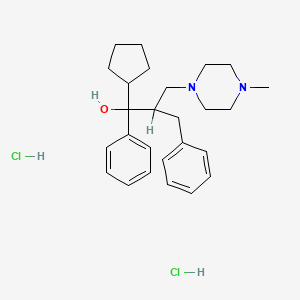
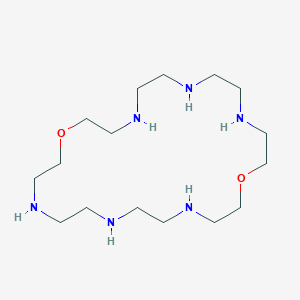
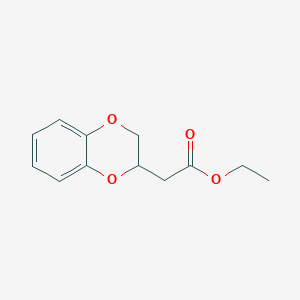
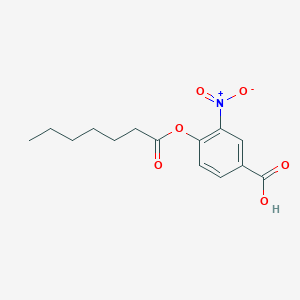

![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

